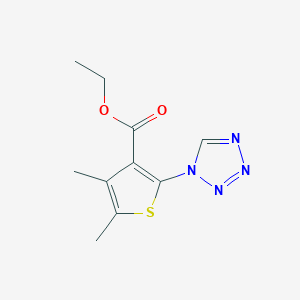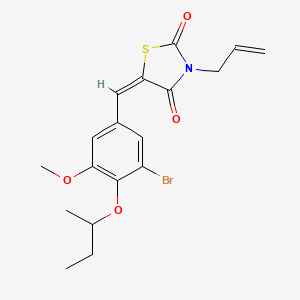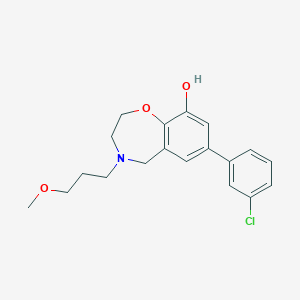![molecular formula C10H15BrClNO B5346092 [2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride" involves reactions of 2-aminoethanols with chloronitrobenzene and base-catalysed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides in various solvents (Knipe, Sridhar, & Lound-Keast, 1977). Additionally, ethoxyphenyl propenoate, an important intermediate for synthesizing similar compounds, is produced via Friedel-Crafts reaction and Wittig G reaction from phenetole (Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of similar bromophenyl compounds has been characterized using various techniques. For instance, the crystal structure of a chiral photochromic Schiff base, synthesized from bromophenyl ethylamine, reveals details about bond distances and molecular packing (Moriwaki & Akitsu, 2015). Such studies provide insights into the molecular configuration and potential reactivity of bromophenyl ethylamines.
Chemical Reactions and Properties
Research into bromophenyl ethylamines includes the investigation of their reactions to produce pharmacologically active derivatives. For example, derivatives synthesized as dopamine receptor ligands showcase the versatility of bromophenyl ethylamines in synthesizing compounds with significant biological activity (Claudi et al., 1992).
Physical Properties Analysis
The physical properties of "this compound" and related compounds are influenced by their molecular structure. Studies on the gas-phase conformations of phenoxy ethylamines provide insights into their structural rigidity and hydrogen bonding capabilities, which can affect solubility, volatility, and interaction with biological molecules (Macleod & Simons, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNABDFCIJUSKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5346013.png)
![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)
![ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate](/img/structure/B5346017.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)


![methyl 5-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5346087.png)
![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)
